

A Comparative Guide to Steam Purity from Different Generation Methods

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For researchers, scientists, and drug development professionals, ensuring the purity of steam is paramount for applications ranging from sterilization to direct product contact in aseptic manufacturing. The method of steam generation plays a critical role in the quality and purity of the final steam. This guide provides an objective comparison of steam purity from three primary generation methods: Utility/Plant Steam, Clean Steam, and Pure Steam, supported by established purity standards and detailed experimental protocols.

Introduction to Steam Types in Pharmaceutical Applications

In the pharmaceutical and biotechnology industries, steam is a ubiquitous and critical utility. However, not all steam is created equal. The intended application dictates the required purity level, which in turn determines the appropriate generation method. The three main classifications of steam are:

Utility Steam (or Plant Steam): This is the most basic form of steam, typically generated in
conventional carbon steel boilers. The feedwater is often softened water, and chemical
additives like amines are used to prevent corrosion and scaling within the boiler and
distribution system. While suitable for heating, ventilation, and air conditioning (HVAC)
systems and other indirect heating applications, it is not intended for direct contact with
pharmaceutical products or product-contact surfaces.[1]



- Clean Steam: Generated in a dedicated system, often constructed from stainless steel, using
 purified water (PW) or deionized (DI) water as feedwater.[2] Unlike utility steam, clean steam
 systems do not use volatile additives. The condensate of clean steam is expected to meet
 the quality attributes of Purified Water.[2] It is used in applications where the steam or its
 condensate may come into contact with the process, but not the final sterile product that is
 injected.
- Pure Steam: This is the highest grade of steam, produced in a dedicated generator, typically
 made of 316L stainless steel, using Water for Injection (WFI) or highly purified water as
 feedwater.[3][4] Pure steam must be free of additives and, when condensed, must meet the
 stringent quality standards for Water for Injection.[4] It is used in applications where the
 steam or its condensate comes into direct contact with sterile products, product-contact
 surfaces, or sterile packaging.

Comparative Analysis of Steam Purity

The purity of steam is determined by a set of critical physical and chemical attributes. The following table summarizes the typical purity levels for each steam generation method. It is important to note that the values for Utility and Clean Steam are typical and can vary based on the specific system design and operation, while the values for Pure Steam are based on established pharmacopeial standards.



Purity Attribute	Utility/Plant Steam	Clean Steam	Pure Steam
Non-Condensable Gases	Not typically specified; can be high	Should meet EN 285 standard: ≤ 3.5% v/v	Must meet EN 285 standard: ≤ 3.5% v/v[5][6]
Superheat	Variable; can be high	Should meet EN 285 standard: ≤ 25°C	Must meet EN 285 standard: ≤ 25°C[5][6]
Dryness Fraction	Variable; can be < 0.90	Should meet EN 285 standard: ≥ 0.95	Must meet EN 285 standard: ≥ 0.95[5][6]
Bacterial Endotoxins	Not specified; can be high	Condensate should meet PW standards	Condensate must meet WFI standards: < 0.25 EU/mL[4][6]
Total Organic Carbon (TOC)	Not specified; can be high	Condensate should meet PW standards: ≤ 500 ppb	Condensate must meet WFI standards: ≤ 500 ppb[6]
Conductivity	High and variable due to additives	Condensate should meet PW standards	Condensate must meet WFI standards: ≤ 1.3 μS/cm at 25°C[7]
Additives	Volatile amines and other chemicals present	None	None[3]

Experimental Protocols for Steam Purity Evaluation

Accurate evaluation of steam purity requires standardized and well-documented experimental procedures. The following are detailed methodologies for the key steam quality tests, primarily based on the European Standard EN 285 for steam sterilizers.

Non-Condensable Gas Test

Objective: To determine the volume of non-condensable gases in the steam, which can interfere with the sterilization process by preventing steam from reaching all surfaces.



Apparatus:

- Steam sampling point with a pitot tube
- Condenser coil
- Burette (e.g., 50 mL)
- Measuring cylinder (e.g., 250 mL)
- Cold water supply

Procedure:

- Connect the steam sampling point to the condenser.
- Fill the burette completely with water and invert it over the condenser outlet, ensuring no air is trapped.
- Slowly open the steam valve to allow steam to flow through the condenser.
- The steam will condense, and any non-condensable gases will collect at the top of the burette, displacing the water.
- Collect the displaced water in the measuring cylinder.
- Continue the test until a sufficient volume of gas is collected or a predetermined volume of condensate is collected.
- Measure the volume of the collected gas (V_gas) in the burette and the volume of the collected condensate (V_condensate) in the measuring cylinder.
- Calculate the percentage of non-condensable gases: (V_gas / V_condensate) * 100.

Acceptance Criteria: The percentage of non-condensable gases should be less than or equal to 3.5% v/v.[5][6] A study has shown that steam generation systems using WFI as feedwater have a significantly lower failure rate for this test (7.6%) compared to systems using purified water (64.7%) or softened water (55.6%).[8]



Superheat Test

Objective: To measure the degree of superheat in the steam. Superheated steam is a poor sterilizing agent because it behaves like hot air and does not condense readily to release its latent heat.

Apparatus:

- Steam sampling point with a pitot tube
- Expansion tube
- Calibrated temperature sensor

Procedure:

- Connect the pitot tube to the steam sampling point.
- Attach the expansion tube to the outlet of the pitot tube.
- Insert the temperature sensor into the expansion tube, ensuring it is positioned centrally.
- Allow steam to flow through the apparatus until the temperature reading stabilizes.
- Record the temperature of the steam in the expansion tube.

Acceptance Criteria: The degree of superheat (the temperature of the steam in the expansion tube minus the boiling point of water at atmospheric pressure) should not exceed 25°C.[5][6]

Dryness Fraction Test

Objective: To determine the dryness of the steam. Wet steam has a lower energy content and can lead to wet loads after sterilization.

Apparatus:

- Steam sampling point with a pitot tube
- Insulated flask (Dewar flask)



- Calibrated balance
- Calibrated temperature sensor

Procedure:

- Weigh the empty, dry insulated flask (M1).
- Add a known mass of cold water to the flask and weigh it again (M2). Record the initial temperature of the water (T1).
- Connect the pitot tube to the steam sampling point and allow a small amount of steam to pass through to warm the tube.
- Direct the steam flow into the water in the flask until the water temperature rises by a predetermined amount (e.g., 20°C).
- Stop the steam flow and immediately weigh the flask with the condensed steam (M3). Record the final temperature of the water (T2).
- The dryness fraction (X) is calculated using a formula that accounts for the heat absorbed by the water and the flask, and the latent heat of the steam.

Acceptance Criteria: The dryness fraction should be greater than or equal to 0.95 (representing \geq 95% dry steam).[5][6]

Bacterial Endotoxin, TOC, and Conductivity Testing

Objective: To quantify the levels of bacterial endotoxins, total organic carbon, and conductivity in the steam condensate, which are critical indicators of chemical and microbial purity.

Procedure:

- Sampling: Aseptically collect a sample of steam condensate from a designated sampling point. The sampling apparatus should be sterile and pyrogen-free.
- Bacterial Endotoxin Test (LAL Test): The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins. The gel-clot method is a common technique.



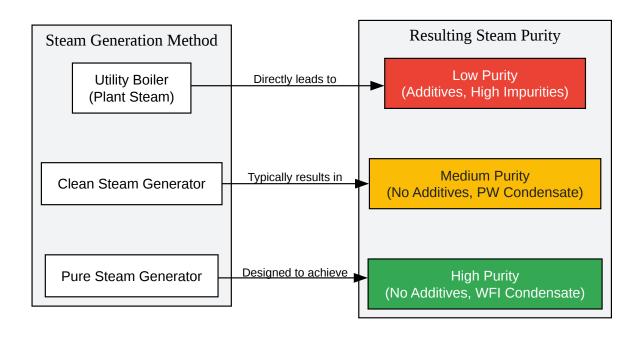
- Total Organic Carbon (TOC) Analysis: A TOC analyzer is used to measure the amount of organic compounds in the condensate.
- Conductivity Measurement: A calibrated conductivity meter is used to measure the electrical conductivity of the condensate.

Acceptance Criteria (for Pure Steam Condensate):

- Bacterial Endotoxins: < 0.25 EU/mL[4][6]
- Total Organic Carbon (TOC): ≤ 500 ppb[6]
- Conductivity: ≤ 1.3 μS/cm at 25°C[7]

Visualizing Steam Purity Concepts

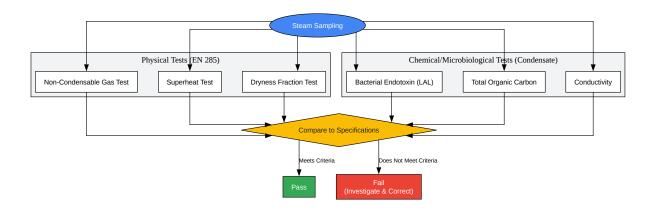
To further clarify the relationships and processes involved in evaluating steam purity, the following diagrams are provided.



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Caption: Relationship between steam generation method and resulting purity level.



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Caption: Experimental workflow for comprehensive steam purity evaluation.

Conclusion

The selection of a steam generation method has a direct and significant impact on the purity of the steam produced. For applications where steam or its condensate has direct contact with sterile products, a dedicated Pure Steam generator is essential to meet the stringent requirements for endotoxins, TOC, and conductivity, as well as the physical parameters of noncondensable gases, superheat, and dryness. While Clean Steam offers a higher purity level than Utility Steam and is suitable for many pharmaceutical processes, it does not typically meet the WFI standards required for the most critical applications. A thorough understanding of the different steam types and the implementation of rigorous testing protocols are crucial for ensuring product quality, safety, and regulatory compliance in the pharmaceutical industry.



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